

# Long-term storage and handling of Tirbanibulin Mesylate

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## Compound of Interest

Compound Name: Tirbanibulin Mesylate

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## Technical Support Center: Tirbanibulin Mesylate

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of **Tirbanibulin Mesylate**.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Tirbanibulin Mesylate** powder (API)?

A1: For long-term storage, **Tirbanibulin Mesylate** powder should be kept in a dry, dark environment at -20°C for periods extending from months to years. For short-term storage of a few days to weeks, a temperature of 0-4°C is acceptable.[\[1\]](#)

Q2: How should I handle **Tirbanibulin Mesylate** powder in the lab?

A2: **Tirbanibulin Mesylate** should be handled in a well-ventilated area.[\[2\]](#) Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[\[2\]](#) Care should be taken to prevent the formation of dust during handling.[\[2\]](#)

Q3: What should I do in case of accidental exposure?

A3: In case of skin contact, rinse the affected area thoroughly with large amounts of water and remove contaminated clothing.[3] For eye contact, immediately flush with large amounts of water and seek medical attention.[3] If inhaled, move to an area with fresh air.[2][3]

Q4: How do I reconstitute **Tirbanibulin Mesylate** for in vitro experiments?

A4: **Tirbanibulin Mesylate** is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be stored in aliquots at -80°C to minimize freeze-thaw cycles.[4] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]

Q5: What is a suitable formulation for in vivo animal studies?

A5: A suggested formulation for in vivo studies is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5] It is advised to prepare this formulation fresh for immediate use and to use sonication to aid dissolution.[4][5]

Q6: What is the mechanism of action of Tirbanibulin?

A6: Tirbanibulin has a dual mechanism of action. It acts as a microtubule inhibitor by binding to tubulin and disrupting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8] Additionally, it is a non-ATP competitive inhibitor of Src kinase, a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and migration.[6][9]

## Data Summary Tables

Table 1: Storage Conditions for **Tirbanibulin Mesylate**

Form	Condition	Temperature	Duration	Light/Moisture
Powder (API)	Long-Term	-20°C	Months to Years	Protect from light, keep dry
Powder (API)	Short-Term	0 - 4°C	Days to Weeks	Protect from light, keep dry
DMSO Stock Solution	Long-Term	-80°C	Up to 1 year	Protect from light
Commercial Ointment	Standard	20°C - 25°C (68°F - 77°F)	Per expiration date	Keep in original container

Excursions for the commercial ointment are permitted between 15°C and 30°C (59°F and 86°F). Do not refrigerate or freeze the ointment.[10]

Table 2: Solubility of **Tirbanibulin Mesylate**

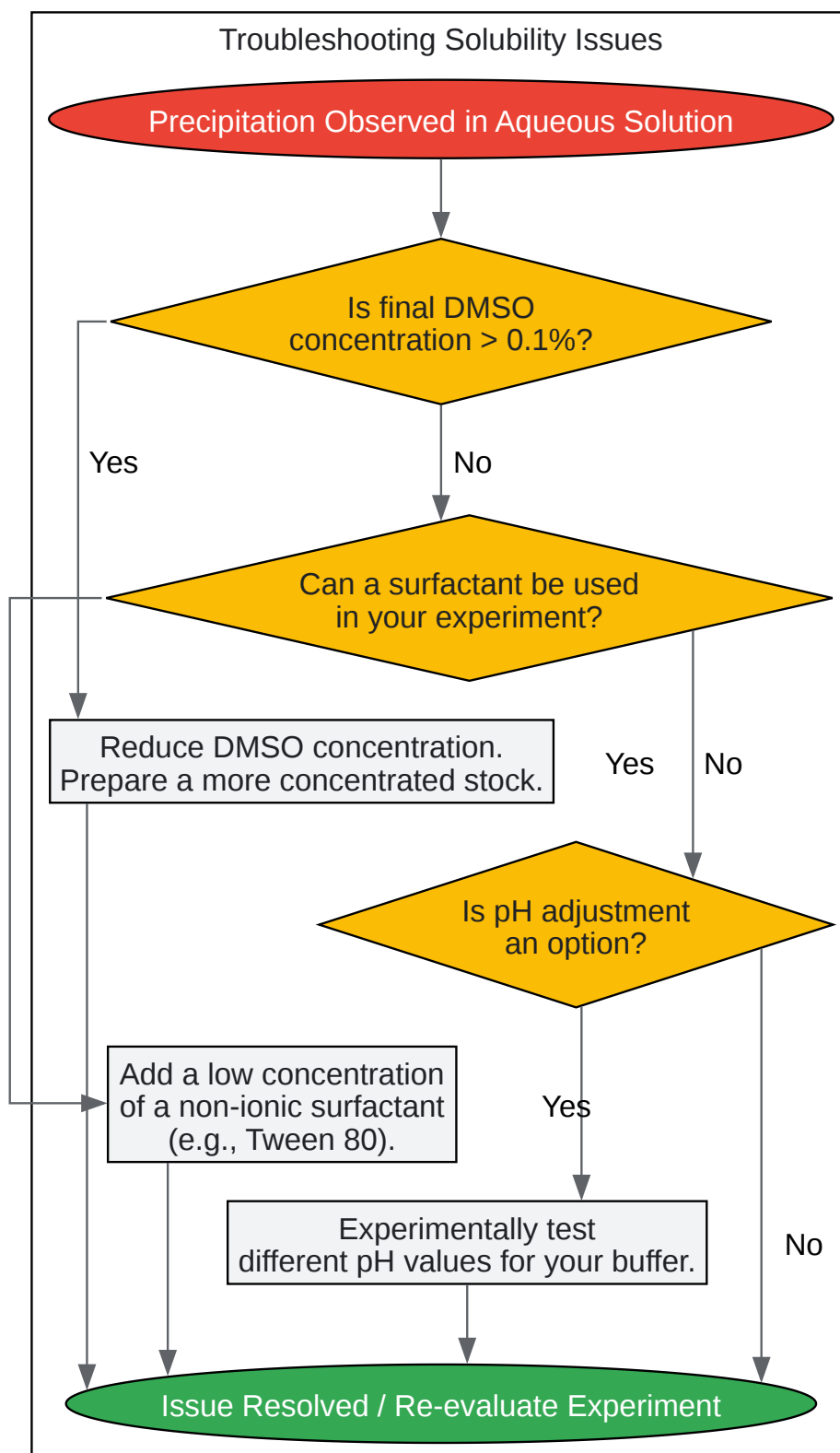
Solvent	Solubility	Concentration	Notes
DMSO	Soluble	Up to 99 mg/mL	Sonication is recommended to aid dissolution.[5]
Ethanol	Slightly Soluble	< 1 mg/mL	[4][11]
Ethyl Acetate	Slightly Soluble	Data not specified	[11]
Water	Insoluble	< 1 mg/mL	[4][11]

## Troubleshooting Guides

### Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

- Question: I've diluted my DMSO stock solution of **Tirbanibulin Mesylate** into my aqueous cell culture medium/buffer, and it has precipitated. What can I do?
- Answer:

- Check Final DMSO Concentration: Ensure the final concentration of DMSO is not exceeding 0.1%. Higher concentrations can sometimes cause solubility issues in aqueous solutions, in addition to being toxic to cells.[\[4\]](#)
- Use a Surfactant: For certain applications, the inclusion of a non-ionic surfactant like Tween 80 (as seen in the in vivo formulation) at a low concentration (e.g., 0.01-0.1%) can help maintain solubility.[\[6\]](#)
- pH Adjustment: The solubility of Tirbanibulin may be pH-dependent. Although it is insoluble in water, adjusting the pH of your buffer might have a minor effect. This would require experimental validation.
- Sonication: Briefly sonicating the final diluted solution may help redissolve small amounts of precipitate, but this may not be a long-term solution if the compound is supersaturated.



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**Caption:** Logic for troubleshooting Tirbanibulin solubility.

## Issue 2: Unexpected Degradation or Loss of Activity

- Question: I suspect my **Tirbanibulin Mesylate** solution has degraded. How can I assess its stability?
- Answer: Perform a solution stability study. This involves analyzing the concentration and purity of your compound in its prepared solution over time using a stability-indicating method like UPLC or HPLC.

## Experimental Protocols

### Protocol 1: Solution Stability Assessment using UPLC

This protocol is adapted from a validated UPLC method for Tirbanibulin and is intended to assess the stability of a prepared solution over time.[\[3\]](#)[\[10\]](#)[\[12\]](#)

#### 1. Materials and Reagents:

- **Tirbanibulin Mesylate**
- Acetonitrile (HPLC grade)
- Orthophosphoric acid
- Water (HPLC grade)
- Volumetric flasks, pipettes
- UPLC system with a Phenyl column (e.g., Waters Acquity UPLC Phenyl, 100 x 2.1 mm, 1.7  $\mu\text{m}$ )[\[12\]](#)

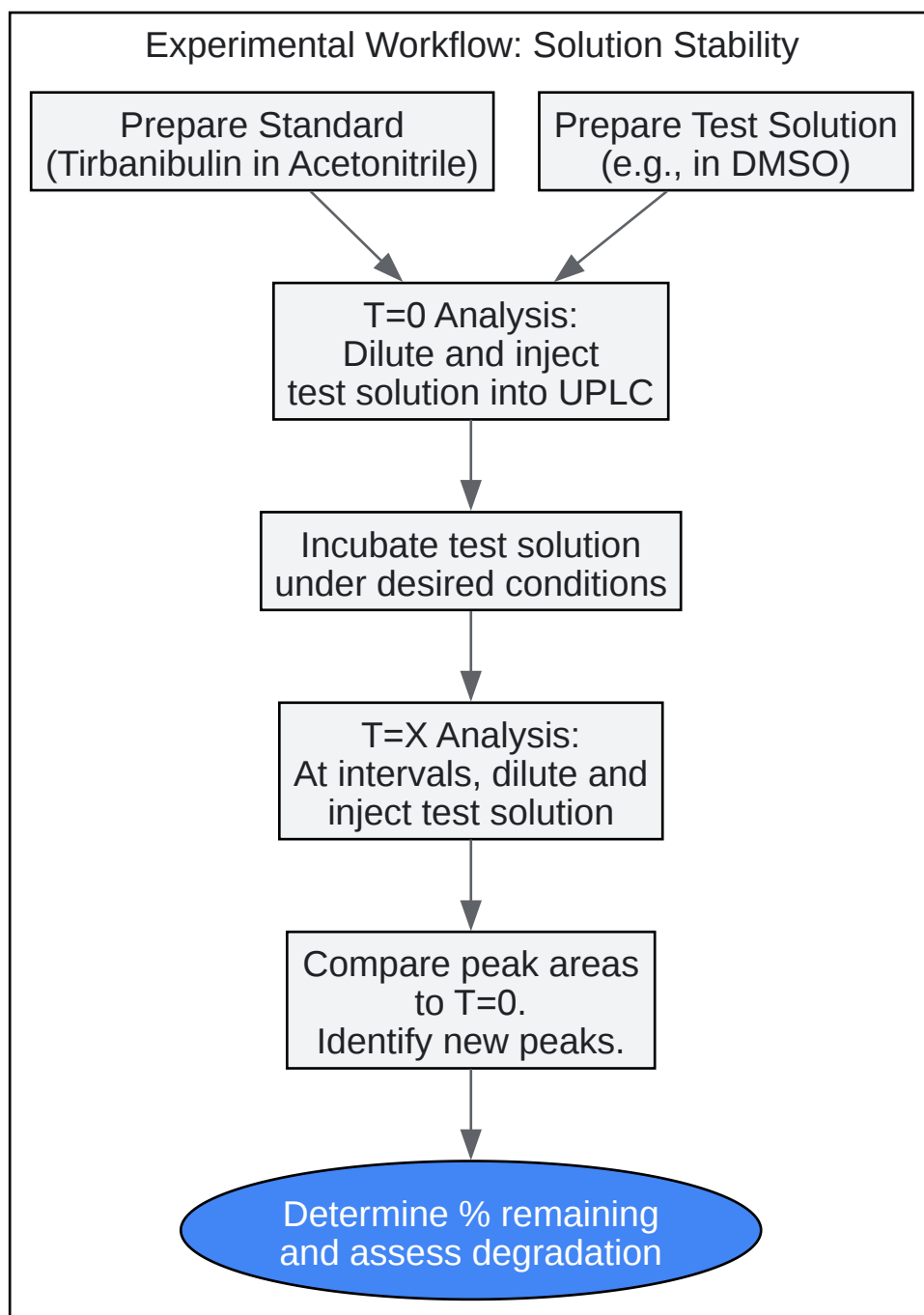
#### 2. Chromatographic Conditions:

- Mobile Phase: Acetonitrile : Buffer (30:70 v/v). The buffer is prepared by dissolving 1 mL of orthophosphoric acid in 1 L of HPLC grade water.[\[10\]](#)
- Flow Rate: 0.5 mL/min[\[12\]](#)
- Injection Volume: 5  $\mu\text{L}$ [\[12\]](#)

- Detection Wavelength: 220 nm[12]
- Column Temperature: Ambient

### 3. Procedure:

- Prepare Standard Solution: Accurately prepare a standard solution of **Tirbanibulin Mesylate** in acetonitrile at a known concentration (e.g., 100 µg/mL).
- Prepare Test Solution: Prepare your experimental solution of **Tirbanibulin Mesylate** (e.g., in DMSO, cell culture media, or other vehicle) at the desired concentration.
- Time Point Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the test solution with acetonitrile to fall within the linear range of the assay (e.g., 1-15 µg/mL) and inject it into the UPLC system.[3][12] This is your baseline reading.
- Incubate Solution: Store your test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
- Analyze at Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), take another aliquot of the stored test solution, dilute it similarly, and analyze it by UPLC.
- Data Analysis: Compare the peak area of Tirbanibulin at each time point to the T=0 peak area to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation products.



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**Caption:** Workflow for assessing Tirbanibulin solution stability.

## Protocol 2: General Forced Degradation Study

This protocol outlines general conditions based on ICH guidelines to intentionally degrade **Tirbanibulin Mesylate** to understand its degradation pathways and validate a stability-



indicating analytical method.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The goal is to achieve 5-20% degradation.[\[5\]](#)[\[8\]](#)

### 1. Preparation:

- Prepare a stock solution of **Tirbanibulin Mesylate** in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[\[8\]](#)

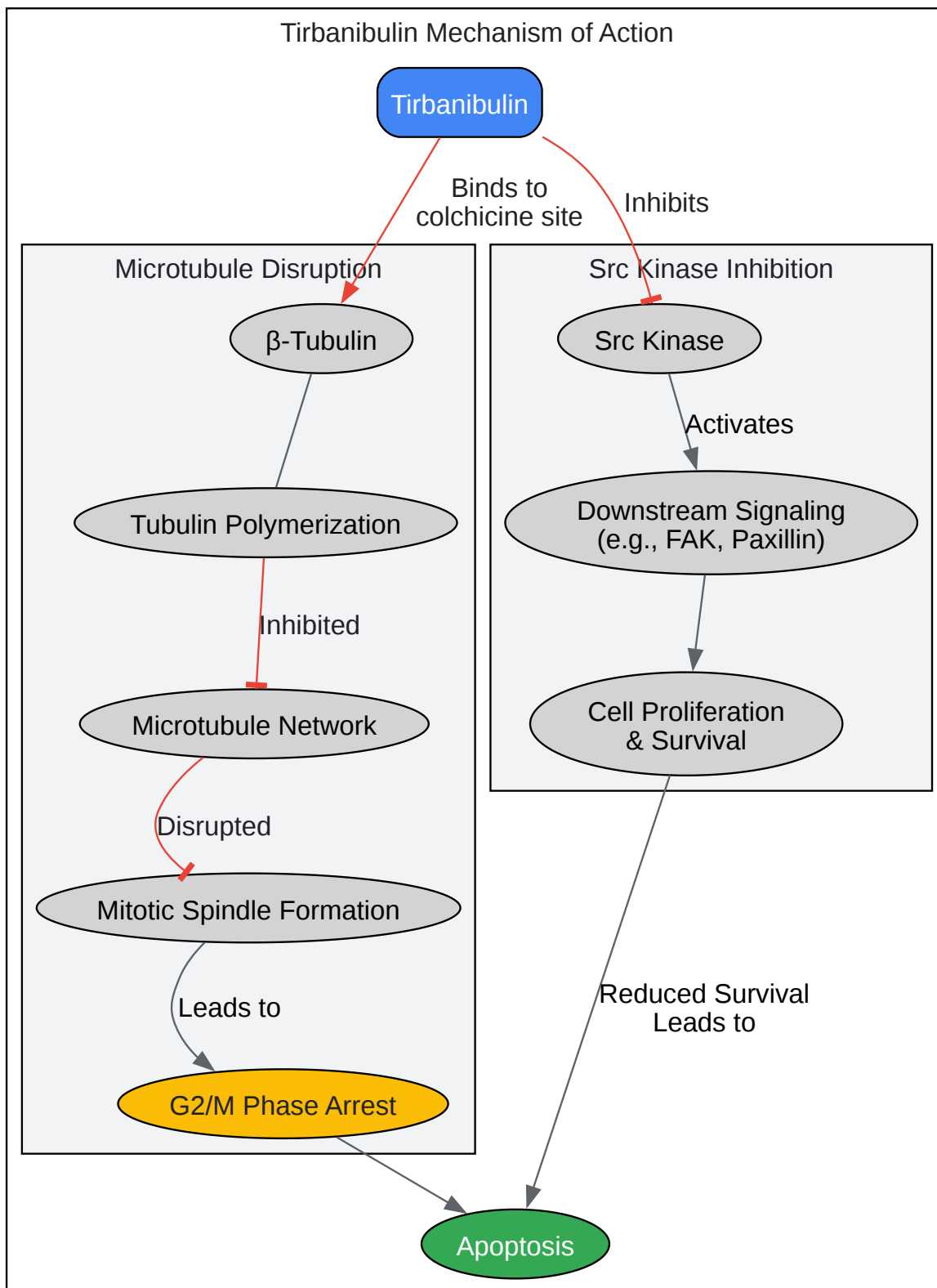
### 2. Stress Conditions (perform in separate vials):

- Acid Hydrolysis: Add 1 mL of stock solution to a flask, add 1 mL of 0.1 N HCl, and heat at 60-80°C for a set period (e.g., 2-8 hours). After incubation, neutralize with an equivalent amount of 0.1 N NaOH.
- Base Hydrolysis: Add 1 mL of stock solution to a flask, add 1 mL of 0.1 N NaOH, and keep at room temperature for 15 minutes.[\[3\]](#) After incubation, neutralize with an equivalent amount of 0.1 N HCl.
- Oxidative Degradation: Add 1 mL of stock solution to a flask, add 1 mL of 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), and keep at room temperature for a set period (e.g., 24 hours), protected from light.[\[8\]](#)
- Thermal Degradation: Place the solid powder in an oven at a high temperature (e.g., 70°C) for a set period (e.g., 24-48 hours).[\[13\]](#) Also, test the stock solution under the same conditions.
- Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[\[7\]](#)[\[8\]](#)

### 3. Analysis:

- After the designated stress period, dilute all samples with the mobile phase to an appropriate concentration and analyze using a validated UPLC/HPLC method (see Protocol 1).
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

## Signaling Pathway Diagram



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**Caption:** Dual mechanism of Tirbanibulin action.

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